Chidamide (CS055/HBI-8000), also known as Epidaza, is a novel orally active histone deacetylase inhibitor (HDACi) of the benzamide class. [] It selectively inhibits the activity of histone deacetylases 1, 2, 3, and 10. [, , , , , ] Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histone proteins, which are responsible for packaging and organizing DNA. This deacetylation process can lead to changes in gene expression, and HDACs have been implicated in the development and progression of various diseases, including cancer. [, ]
Chidamide is the first orally active benzamide-type HDAC inhibitor approved by the China Food and Drug Administration (CFDA). [, , , ] It plays a crucial role in scientific research, particularly in the field of cancer biology, due to its ability to modulate gene expression and induce various cellular responses, including cell cycle arrest, apoptosis, and differentiation. [, , , ]
Chidamide is derived from the chemical modification of various organic compounds, particularly those containing pyridine and aromatic amine structures. It falls under the category of small molecule inhibitors specifically targeting histone deacetylases, which are implicated in numerous cellular processes including cell cycle progression, differentiation, and apoptosis.
Chidamide can be synthesized through several methods, with notable variations in yield and purity. The following outlines the primary synthetic routes:
The optimized synthesis routes have simplified operational procedures while improving yields and purity.
Chidamide has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The crystal structure analysis indicates that chidamide belongs to the monoclinic crystal system. Each molecule exhibits intermolecular hydrogen bonds with adjacent molecules, enhancing stability .
The structural formula can be represented as follows:
This formula reflects the presence of fluorine, nitrogen, and oxygen atoms integrated within an aromatic framework.
Chidamide primarily functions through its interaction with histone deacetylases. The inhibition mechanism involves binding to the active site of these enzymes, preventing them from catalyzing the removal of acetyl groups from histones. This action leads to an accumulation of acetylated histones, which alters chromatin structure and promotes transcriptional activation of tumor suppressor genes .
The chemical reactions involved in its synthesis include acylation reactions where carboxylic acids react with amines under specific conditions to form amides—a critical step in forming chidamide.
Chidamide exerts its therapeutic effects by inhibiting histone deacetylases, particularly class I and II enzymes. This inhibition results in:
Experimental data indicate that treatment with chidamide leads to marked changes in gene expression profiles associated with tumor suppression .
Chidamide exhibits several notable physical and chemical properties:
Crystallographic studies have revealed two distinct crystal forms of chidamide, each exhibiting unique packing arrangements that may influence its solubility and biological activity .
Chidamide has significant applications in oncology as a therapeutic agent for treating various cancers, particularly peripheral T-cell lymphoma. Its ability to modulate gene expression through histone deacetylase inhibition makes it a valuable tool for research into epigenetic therapies.
In addition to its primary use in cancer treatment, chidamide is being explored for potential applications in other diseases where epigenetic regulation plays a critical role, such as neurodegenerative disorders and autoimmune diseases.
Chidamide (epidaza®) is a benzamide-class histone deacetylase (HDAC) inhibitor distinguished by its subtype-selective inhibition profile. It primarily targets Class I HDAC isoforms (HDAC1, HDAC2, HDAC3) and Class IIb HDAC10 with nanomolar potency, while exhibiting minimal activity against other Class IIa isoforms (HDAC4, HDAC5, HDAC7, HDAC9) [1] [5]. This selectivity arises from its unique structural interaction with the catalytic zinc ion within the HDAC active site, enabling differential binding affinity across isoforms [5].
Mechanistically, Chidamide inhibits enzymatic removal of acetyl groups from histone lysine residues, leading to chromatin structural relaxation and transcriptional reactivation of silenced genes. Biochemical analyses confirm its half-maximal inhibitory concentration (IC50) is < 500 nM for HDAC1/2/3 and approximately 1.5 μM for HDAC10 [1] [6]. This contrasts with pan-HDAC inhibitors (e.g., SAHA/vorinostat), which broadly target multiple isoforms and exhibit less discriminatory activity [5].
Table 1: HDAC Isoform Selectivity Profile of Chidamide
HDAC Class | Target Isoforms | Inhibition Potency | Functional Consequence |
---|---|---|---|
Class I | HDAC1, HDAC2, HDAC3 | IC50 < 500 nM | Transcriptional activation of tumor suppressors |
Class IIb | HDAC10 | IC50 ~1.5 μM | Modulation of immune chemokine expression |
Class IIa | HDAC4,5,7,9 | Negligible inhibition | No significant activity |
This targeted inhibition profile minimizes off-target effects while maximizing therapeutic impact on epigenetic dysregulation in malignancies [1] [5].
Chidamide exerts profound epigenetic reprogramming through hyperacetylation of histones H3 and H4. In acute myeloid leukemia (AML) cells, treatment with 2 μM Chidamide for 24 hours increases acetyl-H3K9/K14 and acetyl-H4K5/K8/K12 levels by 3–5 fold, directly altering chromatin accessibility [7]. This epigenetic shift reactivates silenced tumor suppressor genes and differentiation pathways:
These mechanisms collectively reactivate terminal differentiation and inflammatory cell death programs suppressed during oncogenesis [1] [3] [5].
Chidamide shifts mitochondrial apoptotic balance through Bcl-2 family modulation and caspase activation. In AML cell lines (HL60, NB4), 4 μM Chidamide for 72 hours downregulates anti-apoptotic Bcl-2 and Bcl-xL by 60–70% while upregulating pro-apoptotic Bax by 2.5–3 fold [7]. This alters the Bcl-2/Bax ratio, promoting mitochondrial outer membrane permeabilization (MOMP) and cytochrome c release [3] [7].
Downstream consequences include:
Table 2: Apoptotic Protein Modulation by Chidamide in AML Cells
Protein | Function | Change After Chidamide (4μM, 72h) | Mechanistic Impact |
---|---|---|---|
Bcl-2 | Anti-apoptotic | ↓ 60–70% | Permits MOMP |
Bax | Pro-apoptotic | ↑ 2.5–3 fold | Cytochrome c release |
Caspase-3 | Executioner | ↑ >4-fold (cleaved form) | PARP cleavage/DNA fragmentation |
These data establish Chidamide as a potent initiator of intrinsic apoptosis [3] [7].
p21-mediated cell cycle arrest is a hallmark of Chidamide’s anti-proliferative effects. By enhancing histone acetylation at the CDKN1A promoter, Chidamide induces p21 transcription within 6–12 hours of treatment. In AML and myelodysplastic syndrome (MDS) cell lines, p21 protein levels rise by 4–8 fold, triggering G0/G1 arrest [7] [3]. Key mechanisms include:
This pathway critically enables sustained proliferative blockade independent of genotoxic stress [1] [3] [7].
Beyond epigenetic effects, Chidamide disrupts mitochondrial redox homeostasis. In AML cells, 5 μM Chidamide elevates intracellular reactive oxygen species (ROS) by 200–300% within 24 hours, mediated by:
Table 3: Mitochondrial ROS Modulation by Chidamide
Parameter | Change After Chidamide | Detection Method | Functional Consequence |
---|---|---|---|
Intracellular ROS | ↑ 200–300% | DCFH-DA fluorescence | Oxidative DNA damage |
Mitochondrial superoxide | ↑ 150% | MitoSOX Red fluorescence | Caspase-3 activation |
Glutathione (GSH) | ↓ 40–60% | Colorimetric assay | Loss of redox buffering capacity |
ROS overproduction induces oxidative stress-mediated apoptosis and synergizes with Bcl-2 modulation to amplify mitochondrial apoptosis [2] [3] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1